Cas no 1361496-09-4 (Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)-)

Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)- 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)-
- 1361496-09-4
- EN300-8300937
- SCHEMBL22028866
- 2-Chloro-6-iodo-3-(trifluoromethoxy)pyridine
- JJFAQQMKXBDPRU-UHFFFAOYSA-N
-
- インチ: 1S/C6H2ClF3INO/c7-5-3(13-6(8,9)10)1-2-4(11)12-5/h1-2H
- InChIKey: JJFAQQMKXBDPRU-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC(I)=CC=C1OC(F)(F)F
計算された属性
- 精确分子量: 322.88217g/mol
- 同位素质量: 322.88217g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 22.1Ų
じっけんとくせい
- 密度みつど: 2.059±0.06 g/cm3(Predicted)
- Boiling Point: 250.4±40.0 °C(Predicted)
- 酸度系数(pKa): -7.84±0.10(Predicted)
Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR0287WS-500mg |
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |
1361496-09-4 | 95% | 500mg |
$1297.00 | 2025-02-17 | |
Enamine | EN300-8300937-1.0g |
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |
1361496-09-4 | 95.0% | 1.0g |
$1185.0 | 2025-02-21 | |
Enamine | EN300-8300937-5.0g |
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |
1361496-09-4 | 95.0% | 5.0g |
$3438.0 | 2025-02-21 | |
Enamine | EN300-8300937-0.05g |
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |
1361496-09-4 | 95.0% | 0.05g |
$275.0 | 2025-02-21 | |
Enamine | EN300-8300937-0.25g |
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |
1361496-09-4 | 95.0% | 0.25g |
$586.0 | 2025-02-21 | |
Aaron | AR0287WS-50mg |
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |
1361496-09-4 | 95% | 50mg |
$404.00 | 2025-02-17 | |
Aaron | AR0287WS-250mg |
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |
1361496-09-4 | 95% | 250mg |
$831.00 | 2025-02-17 | |
Aaron | AR0287WS-1g |
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |
1361496-09-4 | 95% | 1g |
$1655.00 | 2025-02-17 | |
Enamine | EN300-8300937-0.1g |
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |
1361496-09-4 | 95.0% | 0.1g |
$410.0 | 2025-02-21 | |
Enamine | EN300-8300937-10.0g |
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |
1361496-09-4 | 95.0% | 10.0g |
$5099.0 | 2025-02-21 |
Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)- 関連文献
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)-に関する追加情報
Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)- (CAS No. 1361496-09-4): A Comprehensive Overview
Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)-, identified by its CAS number CAS No. 1361496-09-4, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, including a pyridine core substituted with chloro, iodo, and trifluoromethoxy groups, exhibits a range of potential applications in medicinal chemistry and drug development.
The structural configuration of Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)- makes it a versatile intermediate in organic synthesis. The presence of halogen atoms (chloro and iodo) and a trifluoromethoxy group introduces various reactivity patterns, enabling its use in cross-coupling reactions, nucleophilic substitutions, and other transformations crucial for the synthesis of complex molecular architectures. These attributes have positioned this compound as a valuable building block in the construction of novel pharmacophores.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated pyridines due to their enhanced binding affinity and metabolic stability. The specific arrangement of substituents in Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)- contributes to its potential as a scaffold for developing small-molecule drugs targeting various biological pathways. For instance, studies have highlighted its utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
One of the most compelling aspects of Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)- is its role in the development of next-generation antiviral agents. The trifluoromethoxy group, in particular, has been shown to improve pharmacokinetic properties by enhancing lipophilicity and reducing metabolic degradation. This feature is particularly relevant in the context of emerging viral threats, where rapid drug development is paramount.
The iodo substituent on the pyridine ring further enhances the reactivity of this compound, making it an excellent candidate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many bioactive molecules. Researchers have leveraged these properties to develop novel compounds with therapeutic potential.
Recent advancements in computational chemistry have also contributed to the optimization of synthetic routes for Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)-. Molecular modeling studies have identified efficient strategies for introducing the desired substituents while minimizing unwanted side reactions. This computational approach has not only accelerated the synthesis process but also improved the yield and purity of the final product.
The application of this compound extends beyond drug development into materials science. For example, halogenated pyridines are being explored as ligands in catalytic systems due to their ability to stabilize transition metals and facilitate various organic transformations. The unique electronic properties imparted by the trifluoromethoxy group make it particularly useful in designing advanced materials with tailored electronic characteristics.
In conclusion, Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)- (CAS No. 1361496-09-4) represents a significant advancement in synthetic chemistry with broad implications for pharmaceuticals and materials science. Its structural versatility and reactivity profile make it an indispensable tool for researchers aiming to develop innovative therapeutic agents and functional materials. As research continues to uncover new applications for this compound, its importance is expected to grow further.
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